molecular formula C16H13ClO2 B1599199 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 6552-63-2

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B1599199
CAS RN: 6552-63-2
M. Wt: 272.72 g/mol
InChI Key: KGKFNDADSPFRCJ-NYYWCZLTSA-N
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Description

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as 4-chloro-3-methoxybenzaldehyde, is an organic compound belonging to the family of aromatic aldehydes. It is a colorless liquid with a faint odor and is soluble in common organic solvents. 4-chloro-3-methoxybenzaldehyde is an important intermediate in the synthesis of various organic compounds and is widely used in the pharmaceutical and agricultural industries. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-chloro-3-methoxybenzaldehyde.

Scientific Research Applications

Optical and Electronic Properties

  • Nonlinear Optical Properties : Chalcone derivatives, including compounds similar to 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, have been studied for their linear, second, and third-order nonlinear optical (NLO) properties. These properties suggest potential use in various semiconductor devices, particularly as materials that can function as n-type in organic semiconductor devices due to their electron transport capabilities (Shkir et al., 2019).

  • Fluorescence Conversion in Organic Charge Transfer Cocrystals : The fluorescence of chalcone derivatives, including similar compounds to 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, exhibits significant red-shifts due to charge-transfer interactions. This phenomenon may have applications in the field of opto-electronic materials (Zhao et al., 2017).

Chemical Structure and Reactivity

  • Molecular Structure Analysis : Studies on similar chalcone derivatives have involved analyzing molecular structures using various methods like FT-IR, X-ray diffraction, and density functional theory. These analyses help understand the geometrical framework, electronic properties, and chemical reactivity, which are crucial for designing and synthesizing new compounds with desired properties (Najiya et al., 2014).

  • Computational Insights on Electronic Properties : Computational studies using density functional theory have provided insights into the geometrical entities, electronic properties, and chemical reactivity of similar chalcone compounds. These studies are important for understanding and predicting the behavior of these molecules in various applications (Adole et al., 2020).

Biological Applications

  • Antimicrobial Activity : Some chalcone derivatives, similar to 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, have shown moderate antimicrobial activity against selected pathogens, suggesting potential use in developing new antimicrobial agents (Sadgir et al., 2020).

  • Optical Limiting Applications : Chalcone compounds have been found to exhibit strong optical limiting properties, making them promising materials for applications in optical devices. This is due to their significant nonlinear optical properties, characterized by a large nonlinear refractive index (Shetty et al., 2017).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKFNDADSPFRCJ-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

CAS RN

6552-63-2, 85502-87-0
Record name 6552-63-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-CHLORO-4-METHOXYCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name (E)-4'-Chloro-4-methoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WTA Harrison, HS Yathirajan, BK Sarojini… - … Section E: Structure …, 2006 - scripts.iucr.org
(IUCr) 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT WDC search IUCr Journals home archive editors for authors for readers submit open access journal menu home archive editors for authors for readers submit open access Issue contents cross.png Download PDF of article cross.png Download CIF cross.png 3D view cross.png Navigation cross.png 1. Comment 2. Experimental Supporting …
Number of citations: 77 scripts.iucr.org
XY Qiu, SL Yang, WS Liu, H Zhu - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
(IUCr) (E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT WDC search IUCr Journals home archive editors for authors for readers submit open access journal menu home archive editors for authors for readers submit open access Issue contents cross.png Download PDF of article cross.png Download CIF cross.png 3D view cross.png Navigation cross.png 1. Comment 2. Experimental Supporting …
Number of citations: 8 scripts.iucr.org

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